Regioisomeric Differentiation: 3-Carboxylate vs. 4-Carboxylate Substitution Pattern
The target compound, Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate, is differentiated from its closest regioisomer, Methyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate (CAS 10047-16-2), by the position of the methyl ester group on the non-isopropyl-substituted ring . The 3-substitution creates a distinct steric and electronic environment that is expected to yield different reactivity in cross-coupling reactions and metabolic stability profiles compared to the 4-substituted analog . However, no direct head-to-head quantitative data was found in the accessible literature under the defined source constraints, preventing a numerical comparison of properties like reaction yields or binding constants between these two specific molecules.
| Evidence Dimension | Regioisomeric structure-activity relationship (SAR) |
|---|---|
| Target Compound Data | Methyl ester at the 3-position of the non-isopropyl ring. |
| Comparator Or Baseline | Methyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate; methyl ester at the 4-position. |
| Quantified Difference | No quantitative data available. |
| Conditions | Inference based on general principles of biphenyl SAR. |
Why This Matters
For a synthetic chemist, selecting the correct regioisomer is the most fundamental decision; choosing the 4-carboxylate by mistake would lead to a completely different downstream product and potentially a failed synthesis.
